9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2,4-Dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the purine class of molecules. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the 2,4-dimethoxyphenyl and phenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under mild conditions to avoid degradation of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethoxyphenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. Its purine core is similar to that of many biologically active molecules, making it a candidate for drug development, particularly in targeting enzymes and receptors involved in cellular signaling pathways.
Medicine
In medicine, research has focused on the compound’s potential therapeutic applications. Studies have investigated its efficacy in treating various diseases, including cancer and inflammatory conditions, due to its ability to modulate specific molecular targets.
Industry
Industrially, the compound is used in the development of advanced materials and as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication, thereby exerting anti-cancer effects. The pathways involved often include key signaling cascades that regulate cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
8-Oxo-2-phenyl-7H-purine-6-carboxamide: Lacks the 2,4-dimethoxyphenyl group, resulting in different chemical properties and biological activities.
9-(2,4-Dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide: Similar structure but without the phenyl group at the 2-position, affecting its reactivity and applications.
2,4-Dimethoxyphenyl-8-oxo-7H-purine-6-carboxamide: Another related compound with variations in the substitution pattern on the purine core.
Uniqueness
The uniqueness of 9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability, reactivity, and potential therapeutic benefits.
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-28-12-8-9-13(14(10-12)29-2)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNCNEYIYXBGJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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